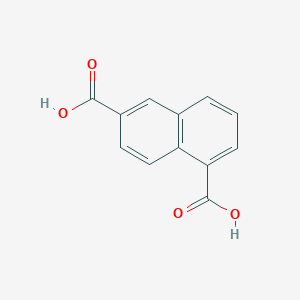![molecular formula C8H5N5OS B15068088 1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 650638-03-2](/img/structure/B15068088.png)
1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that combines the structural motifs of thiazole, pyrazole, and pyrimidine. These fused ring systems are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable target for synthetic chemists and researchers in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyrazole derivatives under specific conditions. For example, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base like triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as semiconductors for plastic electronics.
作用機序
The mechanism of action of 1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and penicillin.
Pyrazole Derivatives: Compounds with the pyrazole ring, such as celecoxib (a COX-2 inhibitor).
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine and thymine (nucleobases in DNA).
Uniqueness
1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its fused ring structure, which combines the properties of thiazole, pyrazole, and pyrimidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
650638-03-2 |
|---|---|
分子式 |
C8H5N5OS |
分子量 |
219.23 g/mol |
IUPAC名 |
1-(1,3-thiazol-2-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5N5OS/c14-7-5-3-12-13(6(5)10-4-11-7)8-9-1-2-15-8/h1-4H,(H,10,11,14) |
InChIキー |
PVRARLGUPRHMOE-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)N2C3=C(C=N2)C(=O)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B15068008.png)
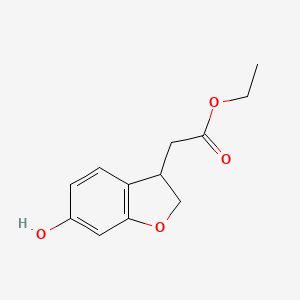
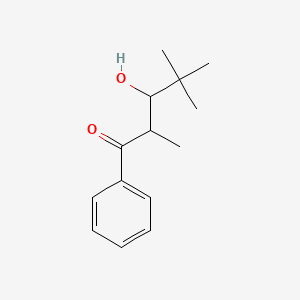
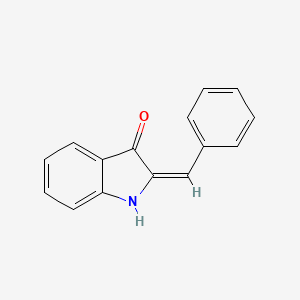
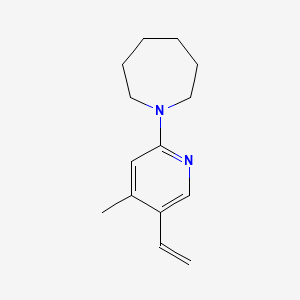


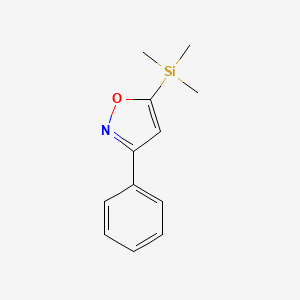
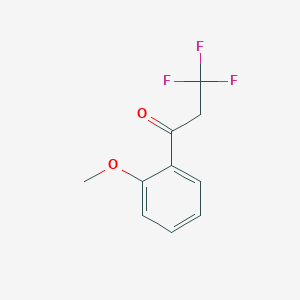
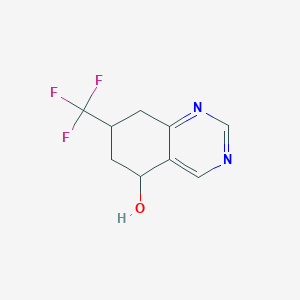
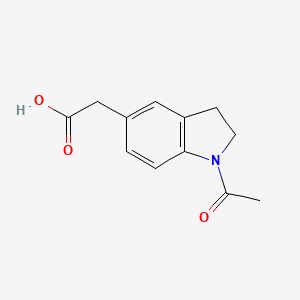
![Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one](/img/structure/B15068082.png)
